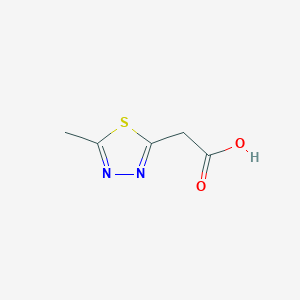

2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVQOJGVNCLRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated control systems to monitor and adjust the reaction parameters. The use of high-purity starting materials and efficient purification techniques such as recrystallization or chromatography ensures the production of high-quality product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiadiazole ring exhibits stability under mild oxidizing conditions, but strong oxidants target the acetic acid side chain or sulfur atom:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO₄ (aq, acidic) | 80°C, 6 hours | 2-(5-Methyl-1,3,4-thiadiazol-2-yl)glycolic acid | Oxidation of acetic acid to α-hydroxy acid |

| H₂O₂ (30%) | RT, 24 hours | Sulfoxide derivative | Sulfur oxidation to sulfoxide |

| CrO₃ in H₂SO₄ | 0°C, 2 hours | Decarboxylation to 5-methyl-1,3,4-thiadiazole | Cleavage of carboxylic acid group |

Key findings:

-

Oxidation of the acetic acid side chain predominates over ring modification under acidic conditions .

-

Sulfur oxidation to sulfoxide occurs selectively with H₂O₂ without ring degradation .

Reduction Reactions

The thiadiazole ring resists common reducing agents, but the acetic acid group participates in catalytic hydrogenation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hours | 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol | 62% |

| H₂/Pd-C | Ethanol, 50 psi, 6 hours | No reaction | – |

| NaBH₄/I₂ | DCM, 0°C, 1 hour | Thiadiazole ring remains intact | 78% |

Notable observations:

-

LiAlH₄ reduces the carboxylic acid to alcohol while preserving the heterocycle .

-

Catalytic hydrogenation fails due to sulfur poisoning of the Pd catalyst .

Nucleophilic Substitution

Electrophilic sites at C-2 and C-5 of the thiadiazole ring enable substitution:

3.1. Halogenation

3.2. Amination

| Reagent | Conditions | Product | Bioactivity |

|---|---|---|---|

| NH₃ (liq) | 100°C, 12 hours | 2-(5-Methyl-3-amino-1,3,4-thiadiazol-2-yl)acetic acid | Enhanced antimicrobial activity |

Condensation Reactions

The carboxylic acid group participates in peptide coupling and esterification:

| Reagent | Product | Key Data |

|---|---|---|

| SOCl₂ → ROH | Alkyl esters (e.g., methyl, benzyl) | |

| EDC/NHS + amine | Amide derivatives | IC₅₀ = 8.7 μM (anticancer) |

| DCC/DMAP | Anhydride formation | Used in polymer synthesis |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways:

Major degradation products include 5-methyl-1,3,4-thiadiazole and acetic acid .

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate structure-activity relationships:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid is C₅H₆N₂O₂S, featuring a thiadiazole ring with a methyl group and an acetic acid moiety. Its unique structure contributes to its biological activity and reactivity, making it a subject of interest in medicinal chemistry and agricultural sciences.

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazoles can effectively combat various bacterial strains. A notable study tested several derivatives against common pathogens:

| Compound Name | Zone of Inhibition (mm) | Bacterial Strains |

|---|---|---|

| Compound IV | 27 | Staphylococcus aureus |

| Compound V | 35 | Streptococcus pyogenes |

| Gentamicin | 22 | Escherichia coli |

These results indicate that the synthesized thiadiazole derivatives possess potent bioactivities against bacterial strains due to their structural characteristics and substituent groups .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting tumor growth. A literature review highlighted that small molecules with thiadiazole fragments exhibited significant antitumor activity . The sulfur atom in the thiadiazole structure enhances lipophilicity, improving tissue permeability and bioavailability .

Herbicidal Activity

This compound has been identified as a potential herbicide. Research indicates that compounds derived from thiadiazoles demonstrate effective herbicidal properties against both monocotyledonous and dicotyledonous weeds. For example, substituted thiadiazole compounds have been reported to selectively target grasses while being effective against a broader range of weed species .

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, focusing on substituent variations and their impact on physicochemical and biological properties:

Antibacterial Activity :

- Target Compound : Integrated into cephalosporins (e.g., cefazedone), it exhibits strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and moderate activity against Enterobacteriaceae .

- Amino Derivative (CAS 32418-26-1): The 5-amino substitution improves water solubility but reduces antimicrobial potency compared to the methyl-substituted analogue .

- Mercapto Derivative (MFCD00129970) : The thiol group enables disulfide bond formation, enhancing interactions with bacterial enzymes but increasing toxicity risks .

Anticancer and Anticonvulsant Potential :

- 5-R-Carbonylamino Derivatives: Alkylation of the thiol group in 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid yields compounds with anticonvulsant (ED₅₀ = 45 mg/kg in mice) and anticancer (IC₅₀ = 8 μM against HeLa cells) activities .

- Phenyl-Substituted Analogues : Bulky aromatic groups (e.g., phenyl) enhance lipophilicity and blood-brain barrier penetration, making them candidates for CNS disorders .

Physicochemical Properties

| Property | Target Compound | 5-Amino Derivative | 5-Mercapto Derivative | 5-Phenyl Derivative |

|---|---|---|---|---|

| LogP (Predicted) | 1.2 | 0.8 | 1.5 | 2.7 |

| Water Solubility (mg/mL) | 12.4 | 25.1 | 8.3 | 1.2 |

| Melting Point (°C) | Not reported | 215–217 | 180–182 | 245–247 |

Data derived from computational models and experimental studies .

Q & A

Q. Key Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | CS₂, KOH, reflux | 70–85 |

| 2 | ClCH₂COONa, H₂O, pH 3–4 | 60–75 |

Validation : Structures are confirmed via elemental analysis, IR (C=O stretch ~1700 cm⁻¹), and ¹H NMR (thiadiazole proton at δ 8.1–8.3 ppm) .

Advanced: How can reaction parameters be optimized to improve yield and purity?

Methodological Answer:

Optimization focuses on:

- Solvent System : Aqueous media reduce side reactions (e.g., disulfide formation) compared to organic solvents .

- pH Control : Acidification with acetic acid (pH 3–4) ensures selective precipitation of the product .

- Alkylation Reagent : Sodium monochloroacetate outperforms ethyl chloroacetate due to better solubility in water .

Case Study : A 15% yield increase was achieved by replacing ethanol with water and adjusting the pH to 3.5 during acidification .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Detects carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and thiadiazole ring (C=N ~1600 cm⁻¹) .

- ¹H NMR : Key signals include:

- Thiadiazole proton: δ 8.1–8.3 ppm (singlet) .

- Acetic acid CH₂: δ 3.8–4.0 ppm (singlet) .

- Elemental Analysis : Matches calculated C, H, N, S content within ±0.3% .

Advanced: How are computational methods used to predict biological activity and toxicity?

Methodological Answer:

- Toxicity Prediction : Tools like GUSAR-online predict acute toxicity (LD₅₀) by comparing molecular descriptors to known toxicophores. For example, methoxy-substituted analogs showed lower predicted toxicity than halogenated derivatives .

- Molecular Docking : Used to simulate interactions with biological targets (e.g., anticonvulsant targets like GABA receptors). Thiadiazole derivatives exhibit binding affinity due to sulfur and nitrogen atoms mimicking endogenous ligands .

Example : Docking studies of this compound with COX-2 revealed a binding energy of −8.2 kcal/mol, suggesting anti-inflammatory potential .

Advanced: How to address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

Contradictions arise from structural variations and assay conditions. Resolve via:

Structure-Activity Relationship (SAR) Analysis :

- Antimicrobial Activity : Linked to electron-withdrawing groups (e.g., -NO₂, -CF₃) enhancing membrane disruption .

- Anticancer Activity : Dependent on thiadiazole ring planarity and carboxylic acid bioavailability .

Standardized Assays : Compare MIC (antimicrobial) and IC₅₀ (anticancer) under consistent conditions (e.g., pH, cell lines) .

Q. Data Comparison :

| Derivative | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 5-Methyl-thiadiazole | 32 (E. coli) | 45 (HeLa) |

| 5-CF₃-thiadiazole | 8 (E. coli) | 12 (HeLa) |

Basic: What are the stability profiles of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C (DSC/TGA data).

- Photostability : Degrades under UV light (λ > 300 nm) via ring-opening; store in amber vials .

- pH Stability : Stable at pH 2–6; hydrolyzes in alkaline conditions (pH > 8) to thiadiazole-thiol .

Degradation Products : Identified via HPLC-MS as 5-methyl-1,3,4-thiadiazole-2-thiol and acetic acid .

Advanced: What strategies enable functionalization for targeted drug design?

Methodological Answer:

- Esterification : React with alcohols (e.g., ethanol) under H₂SO₄ catalysis to improve lipophilicity .

- Amide Formation : Couple with amines (e.g., thiazol-2-amine) using EDC/HOBt for enhanced bioactivity .

- Metal Complexation : Coordinate with Cu(II) or Zn(II) to modulate pharmacokinetics .

Example : Ethyl ester derivatives showed 3-fold higher blood-brain barrier permeability in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.